molecular formula C14H13ClN6O B8804287 5-((5-Chloro-4-morpholinopyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Chloro-4-morpholinopyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B8804287
M. Wt: 316.74 g/mol
InChI Key: GBMZNQWVMHWDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-Chloro-4-morpholinopyridin-2-yl)amino)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H13ClN6O and its molecular weight is 316.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13ClN6O

Molecular Weight

316.74 g/mol

IUPAC Name

5-[(5-chloro-4-morpholin-4-ylpyridin-2-yl)amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C14H13ClN6O/c15-11-8-19-13(5-12(11)21-1-3-22-4-2-21)20-14-9-17-10(6-16)7-18-14/h5,7-9H,1-4H2,(H,18,19,20)

InChI Key

GBMZNQWVMHWDHY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=C2Cl)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Chloro-4-morpholinopyridin-2-amine (68 mg, 0.31 mmol), 4-bromo-cyanopyrazine (30 mg, 0.20 mmol), sodium tert-butoxide (45 mg, 0.47 mmol), Pd(OAc)2 (3 mg, 0.01 mmol) and BINAP (0.030 g, 0.05 mmol) were mixed under argon atmosphere before addition of mixture of DMF in toluene (2:1, 0.7 mL). The reaction mixture was heated to 140° C. by microwave irradiation for 20 minutes. The reaction mixture was purified by ion exchange chromatography on SCX-II acidic resin (500 mg) eluting with methanol, then 2M ammonia-methanol. The basic fractions were combined and solvent was evaporated. Flash chromatography on silica, eluting with ethyl acetate-hexane (1:1) gave 5-(5-chloro-4-morpholinopyridin-2-ylamino)pyrazine-2-carbonitrile as a yellow solid (20 mg, 20%).
Name
5-Chloro-4-morpholinopyridin-2-amine
Quantity
68 mg
Type
reactant
Reaction Step One
Name
4-bromo-cyanopyrazine
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Chloro-4-morpholinopyridin-2-amine (68 mg, 0.31 mmol), 4-bromo-cyanopyrazine (30 mg, 0.20 mmol), sodium Pert-butoxide (45 mg, 0.47 mmol), Pd(OAc)2 (3 mg, 0.01 mmol) and BINAP (0.030 g, 0.05 mmol) were mixed under argon atmosphere before addition of mixture of DMF in toluene (2:1, 0.7 mL). The reaction mixture was heated to 140° C. by microwave irradiation for 20 minutes. The reaction mixture was purified by ion exchange chromatography on SCX-II acidic resin (500 mg) eluting with methanol, then 2M ammonia-methanol. The basic fractions were combined and solvent was evaporated. Flash chromoatography on silica, eluting with ethyl acetate-hexane (1:1) gave 5-(5-chloro-4-morpholinopyridin-2-ylamino)pyrazine-2-carbonitrile as a yellow solid (20 mg, 20%).
Name
5-Chloro-4-morpholinopyridin-2-amine
Quantity
68 mg
Type
reactant
Reaction Step One
Name
4-bromo-cyanopyrazine
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butoxide
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.